Cas no 2228709-80-4 (3-(thiolan-2-yl)piperidine)

3-(Thiolan-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused with a thiolane moiety, offering unique structural and reactivity properties. Its bifunctional nature, combining nitrogen and sulfur heteroatoms, makes it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s rigid yet flexible scaffold is advantageous for designing bioactive molecules, particularly in medicinal chemistry, where it may enhance binding affinity or modulate pharmacokinetic properties. The sulfur-containing thiolane group also provides potential for further functionalization, such as oxidation or nucleophilic substitution, broadening its utility in drug discovery and material science. Its stability under standard conditions further supports practical handling and storage.
3-(thiolan-2-yl)piperidine structure
3-(thiolan-2-yl)piperidine structure
Product Name:3-(thiolan-2-yl)piperidine
CAS No:2228709-80-4
MF:C9H17NS
MW:171.302981138229
CID:5835376
PubChem ID:165865491
Update Time:2025-06-15

3-(thiolan-2-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(thiolan-2-yl)piperidine
    • 2228709-80-4
    • EN300-1778316
    • Inchi: 1S/C9H17NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h8-10H,1-7H2
    • InChI Key: AHKKXRGTHUFKMJ-UHFFFAOYSA-N
    • SMILES: S1CCCC1C1CNCCC1

Computed Properties

  • Exact Mass: 171.10817072g/mol
  • Monoisotopic Mass: 171.10817072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 3-(thiolan-2-yl)piperidine

Comprehensive Overview of 3-(thiolan-2-yl)piperidine (CAS No. 2228709-80-4): Properties, Applications, and Research Insights

3-(thiolan-2-yl)piperidine (CAS No. 2228709-80-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This compound combines a piperidine ring with a thiolane moiety, making it a versatile intermediate for drug discovery and material science. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug development, given the pharmacological relevance of piperidine derivatives in modulating neurotransmitter systems.

The growing demand for novel bioactive compounds has propelled studies on 3-(thiolan-2-yl)piperidine. Its sulfur-containing thiolane group enhances binding affinity to biological targets, a feature exploited in designing enzyme inhibitors and receptor modulators. Recent publications highlight its role in optimizing drug bioavailability and metabolic stability, addressing key challenges in modern medicinal chemistry. For instance, its lipophilicity and hydrogen-bonding capacity make it a candidate for blood-brain barrier penetration, a hot topic in neurodegenerative disease research.

From a synthetic perspective, CAS No. 2228709-80-4 is often synthesized via ring-closing reactions or nucleophilic substitutions, with yields optimized through catalytic methods. Analytical techniques like NMR spectroscopy and mass spectrometry confirm its high purity, critical for industrial-scale production. Environmental and safety assessments emphasize its compatibility with green chemistry principles, aligning with the global push for sustainable synthesis.

Market trends indicate rising interest in 3-(thiolan-2-yl)piperidine as a building block for peptidomimetics and small-molecule therapeutics. Patent filings reveal its incorporation into compounds targeting G-protein-coupled receptors (GPCRs), a dominant theme in precision medicine. Additionally, its stability under physiological conditions positions it as a candidate for prodrug design, another area of intense exploration in drug delivery systems.

In material science, this compound’s thioether linkage contributes to polymer flexibility and metal-chelating properties, relevant for catalysis and coordination chemistry. Its derivatives are investigated for organic electronics, particularly in conductive polymers, responding to the surge in demand for flexible materials in wearable technology.

To address common queries from researchers: 3-(thiolan-2-yl)piperidine is commercially available through specialty chemical suppliers, with purity grades tailored for high-throughput screening or process chemistry. Storage recommendations typically suggest inert atmospheres to preserve its thiolane reactivity. Computational studies, including molecular docking, further illuminate its structure-activity relationships (SAR), aiding rational drug design.

Future directions may explore its enantioselective synthesis, as the chiral thiolane center could influence stereospecific interactions in biological systems. Collaborative efforts between academia and industry continue to unlock its potential, solidifying CAS No. 2228709-80-4 as a cornerstone in innovative chemical development.

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